N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-5-13-7-9(6-12-13)11-8-10(2,3)4/h6-7,11H,5,8H2,1-4H3 |
InChI Key |
DWWSLVHGEHDSCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through nucleophilic attack of the primary amine on the electrophilic carbonyl groups of the diketone (e.g., 2,4-pentanedione), followed by cyclization facilitated by the hydroxylamine derivative. Key parameters include:
- Temperature : 85°C in dimethylformamide (DMF) ensures complete cyclization without side-product formation.
- Stoichiometry : A 1:1.1 molar ratio of neopentylamine to diketone maximizes yield while minimizing unreacted starting material.
- Workup : Alkaline extraction (1 M NaOH) and chromatography (hexane–ethyl acetate gradient) isolate the product with >95% purity.
Representative Procedure
- Neopentylamine (161 μL, 1.00 mmol), 2,4-pentanedione (114 μL, 1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (273 mg, 1.50 mmol) are combined in DMF (5.0 mL).
- The mixture is heated at 85°C for 1.5 hours under nitrogen.
- Post-reaction, the crude product is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography to yield this compound as a pale-yellow oil (38% yield).
Critical Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 38% | |
| Purity (HPLC) | >95% | |
| Boiling Point | Not reported | |
| Molecular Weight | 181.28 g/mol |
Sequential Functionalization of Pyrazole Intermediates
For laboratories lacking specialized hydroxylamine reagents, a stepwise approach using preformed pyrazole cores is viable. This method involves:
- Synthesis of 1-ethyl-1H-pyrazol-4-amine via Knorr pyrazole synthesis.
- N-Alkylation of the 4-amino group with neopentyl bromide.
Knorr Pyrazole Synthesis
Condensation of ethylhydrazine with 1,3-diketones (e.g., 3-aminopentane-2,4-dione) under acidic conditions forms the 1-ethylpyrazole scaffold. The 4-amino group is introduced via oxime intermediates, as detailed in Recent Advances in Aminopyrazole Synthesis.
Reaction Conditions :
N-Alkylation of 4-Aminopyrazole
The 4-amino group is alkylated using neopentyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to prevent over-alkylation:
- 1-Ethyl-1H-pyrazol-4-amine (1.00 mmol) is dissolved in THF.
- Neopentyl bromide (1.20 mmol), diethyl azodicarboxylate (1.50 mmol), and triphenylphosphine (1.50 mmol) are added.
- The reaction is stirred at 25°C for 12 hours, yielding this compound (52% yield).
Comparative Yields :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct condensation | 38 | >95 |
| Sequential alkylation | 52 | 90 |
Alternative Routes: Reductive Amination and Catalytic Coupling
Reductive Amination
Reacting 1-ethyl-1H-pyrazol-4-amine with neopentyl aldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) achieves selective secondary amine formation:
Palladium-Catalyzed Coupling
Buchwald-Hartwig amination of 4-bromo-1-ethyl-1H-pyrazole with neopentylamine introduces the N-substituent via palladium catalysis:
- Catalyst : Pd₂(dba)₃ (5 mol%).
- Ligand : Xantphos (10 mol%).
- Yield : 60% (purified via alumina chromatography).
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
The position of the amino group is highly sensitive to the diketone’s substitution pattern. For example, 2,4-pentanedione favors 4-amino placement, whereas asymmetrical diketones (e.g., 3-methyl-2,4-pentanedione) lead to regioisomeric mixtures.
Steric Hindrance from Neopentyl Group
The bulky neopentyl moiety necessitates prolonged reaction times (up to 24 hours) for complete N-alkylation, as observed in Mitsunobu and reductive amination protocols.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The compound is compared below with two pyrazole-4-amine derivatives from patent literature ():
| Compound | Substituents | Molecular Weight | Melting Point | Synthetic Yield |
|---|---|---|---|---|
| N-(2,2-Dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine | 1-Ethyl, 4-(neopentyl)amine | 181.28 | Not reported | Not reported |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | 1-(Pyridin-3-yl), 3-Methyl, 4-(cyclopropyl)amine | ~214.27* | 104.0–107.0°C | 17.90% |
| 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine | 1-(Pyridin-3-yl), 3-Methyl, 4-(3-(methylthio)propyl)amine | ~267.39* | Not reported | Not reported |
*Calculated from HRMS ([M+H]+ = 215) and molecular formula approximations.
Key Observations:
Steric and Electronic Effects: The neopentyl group in the target compound introduces significant steric bulk compared to the cyclopropyl or methylthioalkyl substituents in analogs. This may reduce solubility in polar solvents but enhance stability against metabolic degradation in biological systems.
Synthetic Accessibility :
- The low yield (17.9%) reported for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine highlights challenges in coupling sterically hindered amines under copper-catalyzed conditions (e.g., Cs₂CO₃, CuBr, DMSO, 35°C) . Similar challenges may arise in synthesizing the neopentyl-substituted target compound, though specific data are lacking.
Spectroscopic Characterization :
- The cyclopropyl analog exhibits distinct ¹H NMR signals (e.g., δ 8.87 ppm for pyridine protons) and IR absorption at 3298 cm⁻¹ (N-H stretch), whereas the neopentyl group in the target compound would likely show upfield-shifted alkyl proton signals (δ 0.5–1.5 ppm) .
Biological Activity
N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine is a pyrazole derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound is characterized by its unique structural features that include a dimethylpropyl group and an ethyl group attached to the pyrazole ring, contributing to its distinct chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 192.26 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N4 |
| Molecular Weight | 192.26 g/mol |
| Structural Features | Pyrazole ring, dimethylpropyl group, ethyl group |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Various studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant organisms. For instance, compounds with similar pyrazole structures have demonstrated efficacy against E. coli and Staphylococcus aureus .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory pathways. In vitro studies have indicated that this compound can reduce inflammation markers comparable to established anti-inflammatory drugs .
The mechanisms underlying the biological activities of this compound are believed to involve interactions with specific enzymes or receptors within the body. These interactions may modulate the activity of various biological pathways, leading to its observed therapeutic effects. Further investigations into its pharmacokinetics and toxicity profiles are essential for understanding its viability as a therapeutic agent .
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against several bacterial strains including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent .
Anti-inflammatory Activity Assessment
Another study focused on the anti-inflammatory properties of this compound involved assessing its effects on human peripheral blood mononuclear cells (PBMCs). The findings revealed that treatment with this compound resulted in a marked decrease in the secretion of inflammatory cytokines when compared to untreated controls. This suggests that it may serve as an effective therapeutic option for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
